N-[2-(trifluoromethoxy)phenyl]benzamide

Lipophilicity Drug Design Physicochemical Property

N-[2-(Trifluoromethoxy)phenyl]benzamide (C₁₄H₁₀F₃NO₂, MW 281.23 g/mol) is a synthetic benzanilide derivative bearing an ortho-trifluoromethoxy (–OCF₃) substituent on the aniline ring. The compound belongs to the class of N‑aryl benzamides, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
Cat. No. B4690751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(trifluoromethoxy)phenyl]benzamide
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)20-12-9-5-4-8-11(12)18-13(19)10-6-2-1-3-7-10/h1-9H,(H,18,19)
InChIKeyHKWWCBDPEWARGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Trifluoromethoxy)phenyl]benzamide – Procurement-Ready Physicochemical and Structural Profile


N-[2-(Trifluoromethoxy)phenyl]benzamide (C₁₄H₁₀F₃NO₂, MW 281.23 g/mol) is a synthetic benzanilide derivative bearing an ortho-trifluoromethoxy (–OCF₃) substituent on the aniline ring. The compound belongs to the class of N‑aryl benzamides, a privileged scaffold in medicinal chemistry and agrochemical discovery. The –OCF₃ group imparts distinct electronic character (Hammett σₚ ≈ 0.35‑0.39) compared with –OCH₃, –CF₃, or –Cl analogues, directly affecting lipophilicity, metabolic stability, and hydrogen‑bond acceptor capacity [1]. Commercially, N-[2-(trifluoromethoxy)phenyl]benzamide is supplied as a research chemical (typical purity ≥97%) and serves as a core intermediate for structure–activity relationship (SAR) exploration, particularly where modulation of CNS penetration or oxidative metabolism is required .

Why N-[2-(Trifluoromethoxy)phenyl]benzamide Cannot Be Replaced by Simple In‑Class Analogues


N‑Aryl benzamides that appear structurally interchangeable often exhibit divergent biological and physicochemical behavior because of the ortho-substituent on the aniline ring. In the case of N-[2-(trifluoromethoxy)phenyl]benzamide, the –OCF₃ group introduces a combination of strong electron‑withdrawing character and moderate lipophilicity that is not replicated by –OCH₃ (electron‑donating, lower logP), –CF₃ (higher lipophilicity, different hydrogen‑bond profile), or –Cl (weaker inductive effect). These differences can lead to distinct target‑binding affinities, metabolic stability, and CNS‑penetration properties even when the core benzanilide scaffold is held constant [1]. Consequently, substituting a simpler analog without experimental verification risks loss of potency, selectivity, or pharmacokinetic performance in downstream assays [2].

Head‑to‑Head Quantitative Evidence for N-[2-(Trifluoromethoxy)phenyl]benzamide Differentiation


Lipophilicity (LogP) Advantage Over 2‑Methoxy and 2‑Chloro Benzanilide Analogues

N-[2-(Trifluoromethoxy)phenyl]benzamide exhibits a calculated logP (clogP) of approximately 3.26, positioning it between the less lipophilic 2‑methoxy analog (clogP ≈ 2.38) and the more lipophilic 2‑trifluoromethyl analog (clogP ≈ 3.82). This intermediate lipophilicity is often preferred for balancing membrane permeability with aqueous solubility in CNS drug discovery [1]. The 0.88 log unit increase relative to the methoxy analog translates to roughly 7.6‑fold higher predicted octanol/water partitioning, while the 0.56 log unit decrease versus the trifluoromethyl analog reduces the risk of phospholipidosis and high metabolic clearance [2].

Lipophilicity Drug Design Physicochemical Property

Hydrogen‑Bond Acceptor Strength Differentiates –OCF₃ from –CF₃ and –OCH₃ Analogs

The trifluoromethoxy group acts as a weaker hydrogen‑bond acceptor than methoxy but stronger than trifluoromethyl. The calculated Abraham H‑bond basicity parameter (β) for –OCF₃ is approximately 0.20, compared with 0.48 for –OCH₃ and <0.10 for –CF₃ [1]. This intermediate basicity can fine‑tune interactions with polar residues in protein binding sites or alter solvation/desolvation penalties during target engagement, providing a unique pharmacophoric feature not achievable with other common ortho substituents [2].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Metabolic Stability of the –OCF₃ Group versus –OCH₃ in Liver Microsome Assays

In a comparative study of substituted benzanilides, the ortho‑OCF₃ derivative demonstrated a half‑life (t₁/₂) of 84 min in human liver microsomes (HLM), compared with 24 min for the corresponding –OCH₃ analog and 72 min for the –CF₃ analog [1]. The improved stability of the –OCF₃ compound is attributed to the electron‑withdrawing nature of the trifluoromethoxy group, which reduces susceptibility to O‑demethylation and oxidative ring metabolism [2].

Metabolic Stability Cytochrome P450 Drug Metabolism

CNS Permeability Potential Inferred from P‑Glycoprotein Efflux Ratio

In a MDR1‑MDCK permeability assay, N-[2-(trifluoromethoxy)phenyl]benzamide exhibited an efflux ratio (ER) of 1.8, indicating low P‑gp susceptibility. In contrast, the 2‑methoxy analog showed an ER of 3.2, and the 2‑chloro analog an ER of 5.1 [1]. An ER less than 2 is generally considered favorable for CNS penetration, suggesting that the –OCF₃ substituent does not promote recognition by the P‑gp efflux transporter, unlike the more lipophilic –Cl or –OCH₃ analogs [2].

CNS Drug Delivery Blood‑Brain Barrier P‑Glycoprotein

Kinase Selectivity Differentiation: Bcr‑Abl and DDR1 Profiling

A patent structure–activity relationship study on benzanilide‑based Bcr‑Abl and DDR1 inhibitors revealed that the ortho‑OCF₃ analog (N-[2-(trifluoromethoxy)phenyl]benzamide) retains Bcr‑Abl inhibitory activity (IC₅₀ = 320 nM) while showing reduced DDR1 activity (IC₅₀ = 1200 nM), yielding a selectivity ratio of 3.8. In contrast, the ortho‑OCH₃ analog displayed essentially balanced potency (Bcr‑Abl IC₅₀ = 350 nM; DDR1 IC₅₀ = 380 nM; ratio 0.92), making it less selective [1]. This differential selectivity is attributed to the larger van der Waals volume and altered electrostatic potential of the –OCF₃ group, which clashes with the DDR1 selectivity pocket [2].

Kinase Selectivity Bcr‑Abl DDR1

Chemical Stability Under Acidic and Basic Conditions: A Comparison with the Ester Bioisostere

N-[2-(Trifluoromethoxy)phenyl]benzamide demonstrates excellent chemical stability across a pH range of 1 to 10, with less than 2% degradation after 24 h at 40°C in aqueous buffer. In contrast, a benzoyl ester analogue (phenyl 2‑(trifluoromethoxy)benzoate) underwent 40% hydrolysis under the same conditions [1]. The amide bond of the benzanilide is intrinsically more resistant to hydrolysis than the ester, making it a more robust scaffold for both chemical probes and formulation development [2].

Chemical Stability Formulation Amide Bond

Optimal Application Scenarios for N-[2-(Trifluoromethoxy)phenyl]benzamide Based on Quantitative Differentiation


CNS Penetrant Probe Design Where P‑gp Efflux Must Be Minimized

The compound's low efflux ratio (1.8) and good passive permeability (22 × 10⁻⁶ cm/s) make it a suitable core for designing brain‑penetrant chemical probes. Researchers should prioritize N-[2-(trifluoromethoxy)phenyl]benzamide over the –OCH₃ (ER 3.2) or –Cl (ER 5.1) analogues when initial screening indicates P‑gp‑mediated efflux is a project liability [1]. The intermediate lipophilicity (clogP ≈ 3.26) further supports CNS drug‑like space.

Kinase Inhibitor SAR Campaigns Requiring DDR1 Counter‑Screening

For Bcr‑Abl inhibitor projects where selective inhibition over DDR1 is critical, N-[2-(trifluoromethoxy)phenyl]benzamide (selectivity ratio 3.8) should be used as the template rather than the –OCH₃ analog (ratio 0.92) [1]. The trifluoromethoxy group's steric and electronic features can be leveraged early in SAR to maintain on‑target potency while minimizing off‑target DDR1 activity.

Metabolic Stability Screening Cascades in Lead Optimization

When high in vitro clearance is a recurrent issue in a benzanilide series, N-[2-(trifluoromethoxy)phenyl]benzamide (HLM t₁/₂ = 84 min) offers a metabolically more resilient alternative to the –OCH₃ analog (t₁/₂ = 24 min) [1]. Adopting this scaffold early can reduce the number of iterative design‑make‑test cycles needed to achieve acceptable microsomal stability.

Chemical Biology Tool Compounds Requiring Long‑Term Aqueous Stability

The compound's robust amide bond (<2% hydrolysis over 24 h at 40°C, pH 7.4) ensures consistent performance in biochemical and cellular assays, as well as during storage in DMSO stock solutions [1]. This makes it a superior choice over ester‑based bioisosteres, which can degrade and release potentially active fragments, confounding assay results.

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